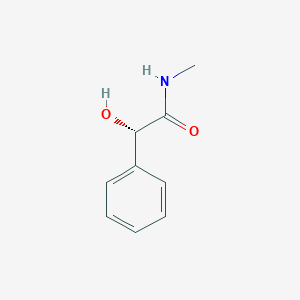
(S)-2-Hydroxy-N-methyl-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxy-N-methyl-2-phenylacetamide, also known as (S)-HMPA, is an important organic compound used in a variety of laboratory experiments and applications. It is a chiral molecule, meaning it has two non-superimposable mirror-image forms, and is a derivative of phenylacetic acid. (S)-HMPA has a wide range of applications in research and industrial settings, and has been used in the synthesis of several compounds, including pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Muscarinic M(3) Receptor Antagonism
(S)-2-Hydroxy-N-methyl-2-phenylacetamide derivatives have been explored for their potential as muscarinic M(3) receptor antagonists. These compounds are designed for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. They show high selectivity for M(3) over M(2) receptors, suggesting their potential therapeutic value in clinical situations where such selectivity is desirable (Mitsuya et al., 2000).
Antagonism in Guinea Pig Ileum
Studies have also been conducted on α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, derivatives of this compound, for their activity as antagonists of the M3 muscarinic receptor in guinea pig ileum. This research contributes to understanding the compound's potential application in modulating muscarinic receptors (Broadley et al., 2011).
Enzymatic Reduction in Yeast
The compound has been utilized in enzymatic reduction experiments. Yeasts, specifically Saccharomyces cerevisiae mutants, have been employed to reduce keto esters and amides, producing optically active α- and β-hydroxy esters and amides. This includes the transformation of 2-oxo-2-phenylacetamide to (R)-(-)-2-hydroxy-2-phenylacetamide, illustrating its utility in chiral synthesis processes (Deol et al., 1976).
Detrusor Overactivity Treatment
Another application includes the treatment of overactive detrusor, a urinary bladder condition. N-(4-amino-2-butynyl)acetamide derivatives, structurally related to this compound, have been synthesized and assessed for their efficacy in inhibiting detrusor contraction, showing potential as therapeutic agents (Take et al., 1992).
Arylacetamide Deacetylase Activity
The compound's interaction with human arylacetamide deacetylase (AADAC) has been explored. AADAC has been found to efficiently hydrolyze flutamide, an antiandrogen drug, suggesting the compound's role in drug metabolism and potential implications in the treatment of diseases like prostate cancer (Watanabe et al., 2009).
Antibacterial and Modulatory Activity
In silico evaluations and in vitro assays have been conducted to investigate the antibacterial and modulatory activity of derivatives of this compound. These studies highlight the compound's potential in developing new therapeutic strategies against bacterial resistance (Figueredo et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-N-methyl-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUJGXTIIVWRS-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

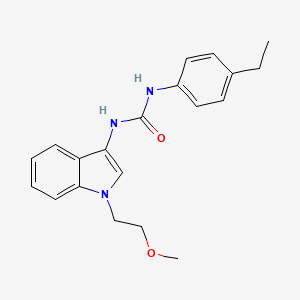
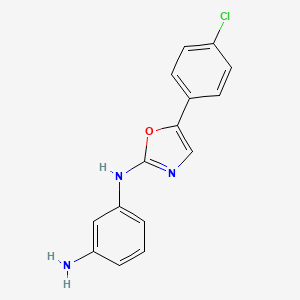
![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)

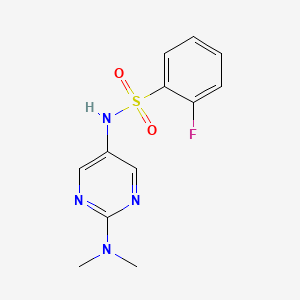

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376496.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)

![2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid](/img/structure/B2376500.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376504.png)
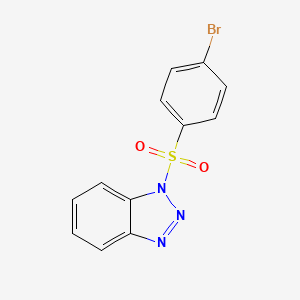
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)